molecular formula C15H12BrNO2 B5646384 N-[2-(4-bromophenyl)-2-oxoethyl]benzamide

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide

Cat. No.: B5646384
M. Wt: 318.16 g/mol
InChI Key: IZCSUWOEGNXAJJ-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-bromophenyl and a 2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]benzamide can be achieved through several methods. One common approach involves the condensation of 4-bromobenzoyl chloride with 2-oxoethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another method involves the use of Suzuki–Miyaura coupling, where 4-bromophenylboronic acid is coupled with 2-oxoethylbenzamide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Similar structure but lacks the 2-oxoethyl group.

    N-(4-chlorophenyl)-2-oxoethylbenzamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-oxoethylbenzamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide is unique due to the presence of both the 4-bromophenyl and 2-oxoethyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-13-8-6-11(7-9-13)14(18)10-17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSUWOEGNXAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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